molecular formula C19H20ClN5OS B10936897 N-(5-chloro-2-methylphenyl)-2-{[4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}acetamide

N-(5-chloro-2-methylphenyl)-2-{[4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B10936897
M. Wt: 401.9 g/mol
InChI Key: VVWIKEHWGMYYNU-UHFFFAOYSA-N
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Description

N~1~-(5-CHLORO-2-METHYLPHENYL)-2-{[4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by its complex structure, which includes a chlorinated phenyl ring, a pyrazole ring, and a pyrimidine ring. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-CHLORO-2-METHYLPHENYL)-2-{[4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: Starting from appropriate precursors, the pyrazole ring can be synthesized through cyclization reactions.

    Synthesis of the pyrimidine ring: This can be achieved through condensation reactions involving suitable amines and carbonyl compounds.

    Coupling reactions: The pyrazole and pyrimidine rings are then coupled using sulfur-containing reagents to form the thioether linkage.

    Final acetamide formation: The chlorinated phenyl ring is introduced, followed by acylation to form the final acetamide structure.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may also involve purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-(5-CHLORO-2-METHYLPHENYL)-2-{[4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: Halogen atoms like chlorine can be substituted with other groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO~4~), hydrogen peroxide (H~2~O~2~).

    Reducing agents: Sodium borohydride (NaBH~4~), lithium aluminum hydride (LiAlH~4~).

    Substitution reagents: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N1-(5-CHLORO-2-METHYLPHENYL)-2-{[4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    N~1~-(5-CHLORO-2-METHYLPHENYL)-2-{[4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE: This compound is unique due to its specific combination of functional groups and rings.

    Other acetamides: Compounds with similar structures but different substituents on the phenyl, pyrazole, or pyrimidine rings.

    Thioethers: Compounds with sulfur-containing linkages similar to the thioether linkage in this compound.

Uniqueness

The uniqueness of N1-(5-CHLORO-2-METHYLPHENYL)-2-{[4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE lies in its specific structure, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C19H20ClN5OS

Molecular Weight

401.9 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[4-(1-ethyl-5-methylpyrazol-4-yl)pyrimidin-2-yl]sulfanylacetamide

InChI

InChI=1S/C19H20ClN5OS/c1-4-25-13(3)15(10-22-25)16-7-8-21-19(24-16)27-11-18(26)23-17-9-14(20)6-5-12(17)2/h5-10H,4,11H2,1-3H3,(H,23,26)

InChI Key

VVWIKEHWGMYYNU-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C2=NC(=NC=C2)SCC(=O)NC3=C(C=CC(=C3)Cl)C)C

Origin of Product

United States

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